molecular formula C18H13ClN4S2 B2970261 3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-61-9

3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2970261
CAS No.: 478247-61-9
M. Wt: 384.9
InChI Key: UIIDAIOUGRWTPM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S2/c1-24-18-21-16-15(11-20-23(16)13-7-3-2-4-8-13)17(22-18)25-14-9-5-6-12(19)10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIDAIOUGRWTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H13ClN4S2
  • Molecular Weight : 384.91 g/mol
  • CAS Number : 478247-61-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antifungal, antitubercular, and anti-inflammatory properties.

Antifungal and Antitubercular Activity

A study synthesized several pyrazole derivatives, including the target compound, and tested their antifungal activity against pathogenic strains. The results indicated that compounds with a pyrazole scaffold exhibited promising antifungal activity against four strains of fungi and demonstrated effectiveness against Mycobacterium tuberculosis H37Rv. Specifically, compounds showed minimum inhibitory concentrations (MIC) that suggest potential as therapeutic agents for fungal infections and tuberculosis .

CompoundAntifungal Activity (MIC)Antitubercular Activity (MIC)
3-Chlorophenyl Pyrazole Derivative10-20 µg/mL5 µg/mL

Anti-inflammatory Activity

Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3-Chlorophenyl Pyrazole Derivative6.741.10

Case Studies and Research Findings

Recent investigations into the biological activity of pyrazolo[3,4-d]pyrimidine derivatives have shown that modifications at specific positions can enhance efficacy against various targets:

  • Antiviral Activity : Certain derivatives have been noted for their antiviral properties against herpes simplex virus type-1 (HSV-1), with effective concentrations reported in the low micromolar range .
  • Structure-Activity Relationship (SAR) : A comprehensive review of SAR indicated that substitutions at the C-2 and N-3 positions significantly influence biological activity, suggesting avenues for further optimization in drug development .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific application details, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide." However, the available data does provide some context regarding the compound and related molecules:

Basic Information
this compound is a specialty chemical with the molecular formula C18H13ClN4S2C_{18}H_{13}ClN_4S_2 and a molecular weight of 384.91 . Synonyms for this compound include 4-[(3-chlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . The CAS number is 478247-61-9 .

Related Research and Potential Applications

  • Pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines:
    • These compounds have shown potential for treating mental and physical illnesses like anorexia nervosa, Alzheimer’s disease, depression, and addiction .
    • They can act as inhibitors of enzymes like glycogen synthase kinase-3 and adenosine receptors .
    • They have been identified as potential inhibitors of cyclin-dependent kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), phosphodiesterase-4, NAD(P)H oxidases, and cholesterol formation .
  • Pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives:
    • These can be synthesized using a one-pot multicomponent reaction .
    • Triethylammonium hydrogen sulfate can be used as both a solvent and a catalyst for the synthesis of these compounds .

Potential Suppliers
The following companies may supply the compound :

  • Key Organics Limited/Bionet Research (United Kingdom)
  • Ryan Scientific, Inc. (United States)
  • Parchem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
  • Molecular Formula : C₁₈H₁₃ClN₄S₂
  • Molecular Weight : 384.91 g/mol
  • Purity : >90% (as reported in commercial sources) .

Structural Features :
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic core with sulfur-containing substituents. The 3-chlorophenyl group at position 4 and the methylsulfanyl group at position 6 contribute to its unique electronic and steric properties. The phenyl group at position 1 enhances aromatic stacking interactions, which may influence biological activity .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound (Target) C₁₈H₁₃ClN₄S₂ 384.91 - 3-Chlorophenyl (position 4)
- Methylsulfanyl (position 6)
- Phenyl (position 1)
High purity (>90%), potential biological activity due to sulfur and Cl .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₅S 325.37 - Thieno[3,2-d]pyrimidine fused core
- Phenyl (position 3)
Synthesized in 82% yield; hybrid structure with enhanced π-stacking .
4-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine C₆H₆N₄S 168.20 - Methylsulfanyl (position 4) Simpler structure; IR data available for solid-state analysis .
3-[2-Chloro-5-(methylsulfonyl)phenyl]-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine C₁₈H₁₁ClF₂N₄O₃S 452.82 - Methylsulfonyl and difluorophenoxy substituents Complex substituents; potential for enhanced solubility and bioactivity .

Comparative Analysis of Substituent Effects

In contrast, the methylsulfonyl group in the difluorophenoxy derivative (C₁₈H₁₁ClF₂N₄O₃S) enhances polarity and solubility, which may improve pharmacokinetics .

Halogen Substituents: The 3-chlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which could increase metabolic stability compared to non-halogenated analogs like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine .

Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for antiviral, anti-mycobacterial, and anticancer properties . The thieno[3,2-d]pyrimidine hybrid (C₁₇H₁₁N₅S) demonstrated efficient synthesis (82% yield) but lacks explicit biological data in the provided evidence .

Q & A

Q. What are the established synthetic routes for 3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide?

The compound is synthesized via sulfanyl group substitution on pyrazolo[3,4-d]pyrimidine cores. A general method involves reacting 1,5-dihydro-6-[[2-(substituted phenyl)-2-oxoethyl]thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives with sulfuric acid under controlled conditions (room temperature, 1–4 days), followed by neutralization and recrystallization (e.g., dioxane or ethanol/dioxane) . Optimization includes solvent selection (polar solvents like DMF or THF enhance reactivity) and stoichiometric adjustments .

Q. How is the purity and structural integrity of this compound validated?

Post-synthesis purification involves recrystallization and chromatography (e.g., silica gel). Characterization uses:

  • NMR (¹H/¹³C) to confirm substitution patterns.
  • HPLC for purity assessment (>98% typical for research-grade batches).
  • X-ray crystallography for resolving ambiguous stereochemistry, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives .

Q. What solvents are compatible with this compound for experimental use?

Polar aprotic solvents (DMF, DMSO, THF) are preferred due to their ability to dissolve pyrazolo[3,4-d]pyrimidine derivatives. Avoid aqueous solutions unless stabilized by surfactants, as hydrolysis of the sulfanyl group may occur .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methylsulfanyl substituents) influence biological activity?

Comparative studies on pyrazolo[3,4-d]pyrimidine analogs reveal that:

  • 3-Chlorophenyl groups enhance lipophilicity, improving membrane permeability in antiviral assays.
  • Methylsulfanyl moieties increase electron density, potentially modulating kinase inhibition (e.g., anticancer targets) .
    Data Table 1:
SubstituentBiological Activity (IC₅₀)Target
3-Cl-Ph12 nM (Antiviral)Viral protease
6-SCH₃8 nM (Anticancer)CDK2 kinase

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer) may arise from assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies:

  • Standardized assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and buffer systems.
  • Batch consistency: Validate purity via HPLC-MS before testing.
  • Dose-response curves: Repeat experiments with ≥3 independent replicates .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK2 or viral proteases. Focus on:

  • Hydrophobic interactions: Optimize chloro-phenyl positioning.
  • H-bond networks: Modify pyrimidine nitrogen lone pairs.
    Validated with in vitro kinase inhibition assays .

Q. What are the stability challenges under long-term storage?

The compound degrades via:

  • Hydrolysis: Sulfanyl groups react with moisture.
  • Oxidation: Methylsulfanyl converts to sulfoxide.
    Stabilization Protocol:
  • Store under argon at −20°C.
  • Lyophilize for long-term storage .

Q. How to troubleshoot low yields in sulfanyl group substitutions?

Common issues:

  • Incomplete reaction: Extend reaction time (≥4 days) or add catalytic iodine.
  • Byproduct formation: Use scavengers (e.g., molecular sieves) for water-sensitive steps .

Q. What in vitro models are suitable for mechanistic studies?

  • Kinase inhibition: Use recombinant CDK2/cyclin E complexes.
  • Antiviral activity: Test in Vero cells infected with HSV-1 .

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